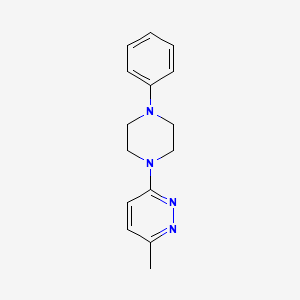
1-(3-Chloro-6-methoxy-2,4-dimethylbenzenesulfonyl)-4-(3,4-dichlorophenyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chloro-6-methoxy-2,4-dimethylbenzenesulfonyl)-4-(3,4-dichlorophenyl)piperazine is a synthetic organic compound that belongs to the class of sulfonyl piperazines. These compounds are known for their diverse applications in medicinal chemistry and material science due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloro-6-methoxy-2,4-dimethylbenzenesulfonyl)-4-(3,4-dichlorophenyl)piperazine typically involves the following steps:
Formation of the sulfonyl chloride intermediate: This can be achieved by reacting 3-chloro-6-methoxy-2,4-dimethylbenzenesulfonyl chloride with a suitable chlorinating agent such as thionyl chloride.
Nucleophilic substitution reaction: The sulfonyl chloride intermediate is then reacted with 4-(3,4-dichlorophenyl)piperazine under basic conditions to form the final product.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chloro-6-methoxy-2,4-dimethylbenzenesulfonyl)-4-(3,4-dichlorophenyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
1-(3-Chloro-6-methoxy-2,4-dimethylbenzenesulfonyl)-4-(3,4-dichlorophenyl)piperazine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-6-methoxy-2,4-dimethylbenzenesulfonyl)-4-(3,4-dichlorophenyl)piperazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to various physiological responses.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Chloro-6-methoxy-2,4-dimethylbenzenesulfonyl)-4-phenylpiperazine
- 1-(3-Chloro-6-methoxy-2,4-dimethylbenzenesulfonyl)-4-(4-chlorophenyl)piperazine
- 1-(3-Chloro-6-methoxy-2,4-dimethylbenzenesulfonyl)-4-(3,4-dimethoxyphenyl)piperazine
Uniqueness
1-(3-Chloro-6-methoxy-2,4-dimethylbenzenesulfonyl)-4-(3,4-dichlorophenyl)piperazine is unique due to its specific substitution pattern on the piperazine ring and the presence of both chloro and methoxy groups on the benzene ring. These structural features may confer unique chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C19H21Cl3N2O3S |
|---|---|
Molecular Weight |
463.8 g/mol |
IUPAC Name |
1-(3-chloro-6-methoxy-2,4-dimethylphenyl)sulfonyl-4-(3,4-dichlorophenyl)piperazine |
InChI |
InChI=1S/C19H21Cl3N2O3S/c1-12-10-17(27-3)19(13(2)18(12)22)28(25,26)24-8-6-23(7-9-24)14-4-5-15(20)16(21)11-14/h4-5,10-11H,6-9H2,1-3H3 |
InChI Key |
DKOKLFHMBPDAIR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1Cl)C)S(=O)(=O)N2CCN(CC2)C3=CC(=C(C=C3)Cl)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-6-hydroxy-7-[(4-methylpiperidin-1-yl)methyl]-1-benzofuran-3(2H)-one](/img/structure/B12194379.png)
![3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]propanamide](/img/structure/B12194395.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-7-[(4-fluorophenyl)methyl]-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12194396.png)
![2,5-Dichloro-4-ethoxy-1-[(2-methylbenzimidazolyl)sulfonyl]benzene](/img/structure/B12194397.png)
![6-[({2-[4-(Propan-2-yl)phenyl]-1,3-thiazol-4-yl}acetyl)amino]hexanoic acid](/img/structure/B12194398.png)
![2-[(5Z)-5-(3-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[3-(1H-imidazol-1-yl)propyl]acetamide](/img/structure/B12194405.png)
![N-[(2E)-3-(4-fluorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide](/img/structure/B12194412.png)

![4-(3,4-Dichlorophenyl)-1-{[2,4,6-tris(methylethyl)phenyl]sulfonyl}piperazine](/img/structure/B12194428.png)
![4-(2-{[5-(1H-indol-3-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoic acid](/img/structure/B12194432.png)
![2-[(4-benzyl-5-cyclopropyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(naphthalen-1-yl)ethan-1-one](/img/structure/B12194436.png)
![N-[4-(difluoromethoxy)phenyl]-2-[2-(morpholin-4-yl)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetamide](/img/structure/B12194440.png)
![(4E)-4-[(4-butoxyphenyl)(hydroxy)methylidene]-1-(2-methoxyethyl)-5-(pyridin-3-yl)pyrrolidine-2,3-dione](/img/structure/B12194443.png)
